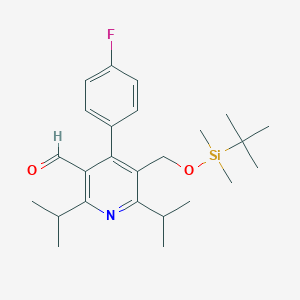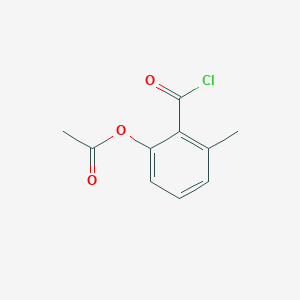
2-(Chlorocarbonyl)-3-methylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorocarbonyl)-3-methylphenyl acetate, also known as CMAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate is not fully understood. However, studies have shown that it may act by inhibiting enzymes involved in various biological processes such as DNA synthesis and cell division.
Biochemical And Physiological Effects
2-(Chlorocarbonyl)-3-methylphenyl acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(Chlorocarbonyl)-3-methylphenyl acetate can inhibit the growth of various cancer cell lines and bacteria. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. However, the exact mechanisms by which 2-(Chlorocarbonyl)-3-methylphenyl acetate exerts its effects are not fully understood.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(Chlorocarbonyl)-3-methylphenyl acetate in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in various fields make it a versatile compound for research. However, one of the limitations is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(Chlorocarbonyl)-3-methylphenyl acetate. One area of interest is the development of more efficient synthesis methods for 2-(Chlorocarbonyl)-3-methylphenyl acetate and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate and its potential applications in various fields. Finally, the development of 2-(Chlorocarbonyl)-3-methylphenyl acetate-based drugs and materials may also be an area of future research.
Conclusion
In conclusion, 2-(Chlorocarbonyl)-3-methylphenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method, potential applications, and various biochemical and physiological effects make it a versatile compound for research. Further studies are needed to fully understand the mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate and its potential applications in various fields.
Synthesis Methods
2-(Chlorocarbonyl)-3-methylphenyl acetate can be synthesized through the reaction of 2-chloro-3-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-(Chlorocarbonyl)-3-methylphenyl acetate as a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
2-(Chlorocarbonyl)-3-methylphenyl acetate has been studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, 2-(Chlorocarbonyl)-3-methylphenyl acetate has been shown to exhibit antimicrobial and anticancer activities. In agrochemicals, it has been studied as a potential herbicide and insecticide. In materials science, 2-(Chlorocarbonyl)-3-methylphenyl acetate has been used as a precursor for the synthesis of various compounds such as metal-organic frameworks and polymers.
properties
CAS RN |
109987-15-7 |
|---|---|
Product Name |
2-(Chlorocarbonyl)-3-methylphenyl acetate |
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(2-carbonochloridoyl-3-methylphenyl) acetate |
InChI |
InChI=1S/C10H9ClO3/c1-6-4-3-5-8(14-7(2)12)9(6)10(11)13/h3-5H,1-2H3 |
InChI Key |
NJXKUNMWJPTXBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC(=O)C)C(=O)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C)C(=O)Cl |
synonyms |
Benzoyl chloride, 2-(acetyloxy)-6-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



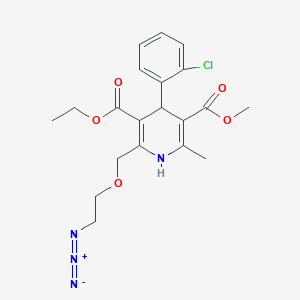
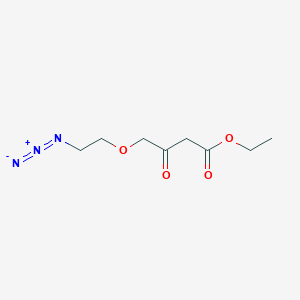
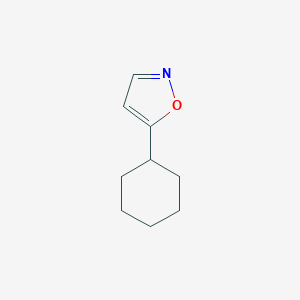
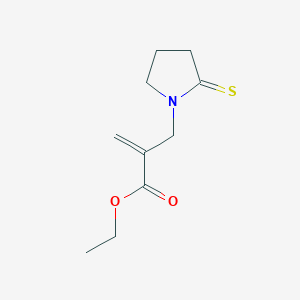
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
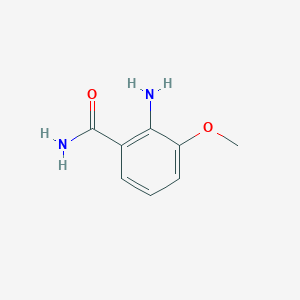
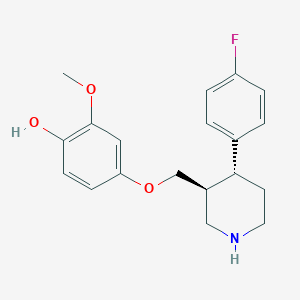
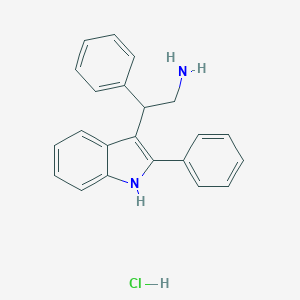
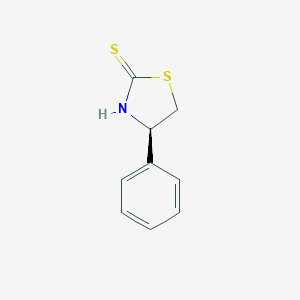
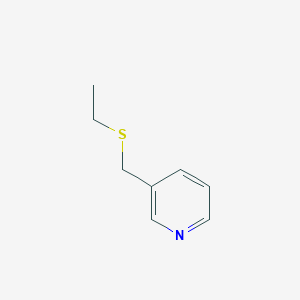
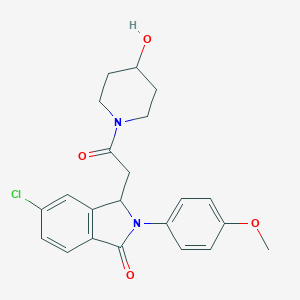
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
